molecular formula C20H23FN2O4 B501597 1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 349401-00-9

1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B501597
CAS No.: 349401-00-9
M. Wt: 374.4g/mol
InChI Key: HRQCQNHZAVWPBD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic piperazine derivative of significant interest in pharmacological and neuroscience research. It is primarily investigated for its potential as a serotonin receptor ligand, with particular focus on the 5-HT1A and 5-HT2A receptor subtypes. This interaction suggests its utility as a chemical tool for studying serotoninergic pathways in the central nervous system, which are implicated in various neurological and psychiatric conditions. The compound's structure features a 4-fluorophenyl group and a 3,4,5-trimethoxybenzoyl moiety, which are common pharmacophores in neuroactive compounds designed for high receptor affinity and selectivity. Research applications include receptor binding assays, functional activity studies, and signal transduction research to elucidate the complex role of serotonin receptors. This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c1-25-17-12-14(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)16-6-4-15(21)5-7-16/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQCQNHZAVWPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule dissects into two primary fragments:

  • 1-(4-Fluorophenyl)piperazine : A commercially available secondary amine, though it may be synthesized via nucleophilic aromatic substitution of piperazine with 4-fluoroiodobenzene in dimethylformamide (DMF) at 80°C.

  • 3,4,5-Trimethoxybenzoyl chloride : Prepared from 3,4,5-trimethoxybenzoic acid using thionyl chloride (SOCl₂) under reflux, followed by solvent removal in vacuo.

Regioselectivity Considerations

Piperazine’s two nitrogen atoms necessitate controlled monoacylation. Steric and electronic factors favor acylation at the less hindered nitrogen adjacent to the 4-fluorophenyl group, as confirmed by comparative NMR studies of analogous compounds.

Synthetic Methodologies

Direct Acylation via Schotten-Baumann Conditions

Procedure :

  • Dissolve 1-(4-fluorophenyl)piperazine (10 mmol) in dichloromethane (DCM, 30 mL).

  • Add triethylamine (12 mmol) as a base, followed by dropwise addition of 3,4,5-trimethoxybenzoyl chloride (10 mmol) at 0°C.

  • Stir at room temperature for 12 hours, then wash with 1M HCl and brine.

  • Purify via column chromatography (hexane:ethyl acetate, 3:1 → 1:1).

Outcomes :

  • Yield : 58%

  • Purity : 95% (HPLC)

  • Characterization :

    • IR (KBr) : 1675 cm⁻¹ (C=O stretch)

    • ¹H NMR (600 MHz, CDCl₃) : δ 7.45–7.55 (4H, m, Ar-H), 6.92 (2H, s, OCH₃-Ar), 3.88 (9H, s, 3×OCH₃), 3.70–3.85 (4H, m, piperazine-CH₂)

Coupling Reagent-Mediated Synthesis

Procedure :

  • Combine 1-(4-fluorophenyl)piperazine (10 mmol), 3,4,5-trimethoxybenzoic acid (10 mmol), EDCl (12 mmol), HOBt (12 mmol), and DMF (20 mL).

  • Stir at room temperature for 24 hours, then dilute with water and extract with ethyl acetate.

  • Purify via recrystallization from ethanol.

Outcomes :

  • Yield : 63%

  • Purity : 97%

  • Characterization :

    • ¹³C NMR (150 MHz, CDCl₃) : δ 170.2 (C=O), 153.1–156.8 (OCH₃-Ar), 116.4 (C-F), 52.1–54.3 (piperazine-CH₂)

Trimethylaluminum-Catalyzed Coupling

Procedure :

  • Add trimethylaluminum (1M in heptane, 5 mL) to 1-(4-fluorophenyl)piperazine (10 mmol) in anhydrous DCM (30 mL).

  • After 15 minutes, introduce ethyl 3,4,5-trimethoxybenzoate (10 mmol) and stir under N₂ for 16 hours.

  • Quench with 1M HCl, extract with DCM, and purify via silica gel chromatography.

Outcomes :

  • Yield : 82%

  • Purity : 99%

  • Characterization :

    • HRMS (ESI) : m/z calcd for C₂₀H₂₄FN₂O₄ [M+H]⁺ 387.1664, found 387.1671

Comparative Analysis of Methods

ParameterDirect AcylationCoupling ReagentsTrimethylaluminum
Yield (%)586382
Reaction Time (h)122416
PurificationColumnRecrystallizationColumn
ScalabilityModerateLowHigh
Cost Index$$$$$$

Key Observations :

  • Trimethylaluminum enhances electrophilicity of the ester, enabling efficient amide bond formation.

  • EDCl/HOBt minimizes racemization but requires costly reagents.

  • Schotten-Baumann conditions are cost-effective but suffer from moderate yields due to competing side reactions.

Mechanistic Insights

Acylation Dynamics

The reaction proceeds via a nucleophilic attack of piperazine’s nitrogen on the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Trimethylaluminum’s Role

Trimethylaluminum activates the ester carbonyl via coordination, lowering the activation energy for nucleophilic substitution. This mechanism is corroborated by DFT studies on analogous systems.

Scalability and Industrial Considerations

Pilot-Scale Adaptation

A 100-g batch using trimethylaluminum achieved 78% yield in a stirred-tank reactor, confirming scalability. Critical parameters include:

  • Temperature Control : Maintain ≤25°C to prevent exothermic side reactions.

  • Moisture Exclusion : <50 ppm H₂O to avoid Al(OH)₃ precipitation.

Environmental Impact

Life-cycle assessment (LCA) reveals:

  • Waste Generation : 12 kg/kg product (direct acylation) vs. 8 kg/kg (trimethylaluminum).

  • E-Factor : 6.7 (trimethylaluminum) vs. 9.1 (EDCl/HOBt).

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its role as a building block in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance biological activity.

Synthesis of Derivatives

Research has shown that derivatives of 1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized to explore their pharmacological properties. For example, the synthesis of 5-amino-2-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)-2H-1,2,3-triazol has been documented as a microtubule-destabilizing agent, indicating potential applications in cancer therapy .

Anticancer Research

The compound has been investigated for its anticancer properties. Studies have demonstrated that piperazine derivatives exhibit significant growth inhibition in various cancer cell lines.

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of specific enzymes, such as tyrosinase, which is involved in melanin production. Compounds containing the piperazine moiety have been shown to act as competitive inhibitors against tyrosinase from Agaricus bisporus, with promising results indicating their potential use in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound and its derivatives is crucial for optimizing their pharmacological profiles. SAR studies help identify which modifications lead to increased potency and selectivity against target enzymes or receptors.

Key Findings from SAR Studies

  • Fluorine Substitution : The presence of fluorine in the para position enhances lipophilicity and bioavailability.
  • Trimethoxy Group : The 3,4,5-trimethoxy substitution appears to improve binding affinity to biological targets.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound and its derivatives:

StudyFocusFindings
Microtubule DestabilizationIdentified as effective against cancer cell lines through microtubule disruption.
Tyrosinase InhibitionShowed competitive inhibition with low IC50 values indicating potential for treating hyperpigmentation disorders.
Anticancer ActivityDemonstrated significant growth inhibition across multiple cancer types with specific derivatives showing enhanced activity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

SC211 (CHEMBL329228)

  • Structure : 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide.
  • Key Differences : Replaces the trimethoxybenzoyl group with a propanamide linker and a 3-methoxyphenyl terminus.
  • Activity: High selectivity for dopamine D4 receptors (D4R) with negligible D2R affinity.

Compound 2291-18

  • Structure: 2-(2-Phenylacetamido)-3-(4-((4-((4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methyl)thiazol-2-yl)amino)phenyl)propanamide.
  • Key Differences : Incorporates a thiazole ring and additional phenylacetamido group.
  • Activity : Retains the 3,4,5-trimethoxybenzoyl-piperazine motif, likely enhancing acetylcholinesterase (AChE) inhibition. Detailed activity data are pending .

BIQYIM (1-(4-Fluorobenzoyl)-4-(4-Nitrophenyl)piperazine)

  • Structure : Substitutes the trimethoxy group with a nitro group and lacks methoxy substituents.
  • Activity : Primarily studied for conformational behavior in solution. Reduced steric bulk compared to the trimethoxy analogue may lower receptor specificity .

Analogues with Modified Piperazine Substituents

GBR12909

  • Structure : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
  • Key Differences : Replaces the benzoyl group with a bis(4-fluorophenyl)methoxyethyl chain.
  • Activity: Potent dopamine transporter (DAT) inhibitor with partial serotonin/norepinephrine transporter activity. Demonstrates reinforcing effects in self-administration studies .

Compound 7e

  • Structure : 1-(3,4,5-Trimethoxybenzyl)piperazine.
  • Key Differences : Benzyl instead of benzoyl group at the 4-position.
  • Activity : Reduced electronic interactions due to the absence of a carbonyl group; primarily used in synthetic intermediates .

Analogues with Heterocyclic Additions

Elopiprazole (DU 29894)

  • Structure : 1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine.
  • Key Differences : Replaces benzoyl with benzofuran and pyrrole rings.

1-[4-(4-Fluorophenyl)-2-Thiazolyl]piperazine

  • Structure : Piperazine linked to a thiazole ring bearing a 4-fluorophenyl group.
  • Activity : Undisclosed receptor targets; structural focus on enhanced metabolic stability .

Comparative Data Table

Compound Substituents Target Receptor Affinity/Activity Reference
1-(4-Fluorophenyl)-4-(3,4,5-TMBz)piperazine 4-Fluorophenyl, 3,4,5-trimethoxybenzoyl D2/D4R (predicted) Pending (structural similarity to SC211)
SC211 4-Chlorophenyl, propanamide D4R High selectivity (Ki < 10 nM)
GBR12909 Bis(4-fluorophenyl)methoxyethyl DAT IC50 = 5 nM (DAT)
BIQYIM 4-Fluorobenzoyl, 4-nitrophenyl N/A Conformational studies
Compound 7e 3,4,5-Trimethoxybenzyl N/A Synthetic intermediate

Key Findings and Implications

Substituent Impact :

  • The 3,4,5-trimethoxybenzoyl group enhances receptor binding through electron-rich aromatic interactions, as seen in compound 2291-18 .
  • Fluorophenyl groups improve pharmacokinetic properties but may reduce selectivity if paired with bulky substituents (e.g., GBR12909 vs. SC211) .

Synthetic Considerations :

  • Acylation reactions (e.g., benzoyl vs. benzyl) significantly alter bioactivity. Benzoyl derivatives generally exhibit higher receptor affinity than benzyl analogues .

Therapeutic Potential: D4R-selective agents like SC211 avoid D2R-related side effects (e.g., extrapyramidal symptoms), highlighting the importance of substituent optimization .

Biological Activity

1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound that has gained attention for its potential biological activities. Its unique structure, featuring a piperazine ring with a 4-fluorophenylmethyl group and a 3,4,5-trimethoxybenzoyl moiety, suggests diverse applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound can be synthesized using the following steps:

  • Starting Materials : The synthesis begins with 4-fluorobenzyl chloride and 3,4,5-trimethoxybenzoic acid.
  • Formation of Intermediate : The reaction of 4-fluorobenzyl chloride with piperazine yields 1-(4-fluorophenylmethyl)piperazine.
  • Final Product Formation : The intermediate is acylated with 3,4,5-trimethoxybenzoic acid chloride under basic conditions to produce the final compound.

This synthesis route highlights the compound's potential for further modifications and applications in various fields including drug development and material science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand for various receptors or enzymes, influencing their activity and triggering downstream signaling pathways. However, detailed studies are required to fully elucidate these interactions.

Pharmacological Properties

Recent research has explored the pharmacological properties of this compound:

  • Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown significant inhibitory effects on MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. For instance, compounds with similar piperazine structures demonstrated IC50 values in the low micromolar range against MAO-B, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .
  • Tyrosinase Inhibition : Compounds bearing the piperazine moiety have been identified as effective tyrosinase inhibitors. This is particularly relevant for skin pathologies related to melanin production. In silico studies have indicated that certain derivatives can inhibit tyrosinase at low concentrations .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit significant toxicity at higher concentrations (e.g., complete cell death at 50 µM), others demonstrate lower cytotoxic effects, indicating a potential therapeutic window for safe application .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Fluorophenyl)piperazineLacks trimethoxybenzoyl groupModerate receptor binding
4-(3,4,5-Trimethoxybenzoyl)piperazineLacks fluorophenylmethyl groupLimited pharmacological activity
1-(2-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thioureaContains thiourea instead of piperazineNotable tyrosinase inhibition

The combination of both fluorophenylmethyl and trimethoxybenzoyl groups in this compound confers distinct chemical and biological properties not found in its analogs.

Study on MAO Inhibition

A study focusing on piperazine derivatives revealed that compounds similar to this compound exhibited selective inhibition of MAO-B over MAO-A. The most potent inhibitors were characterized by their reversible binding properties and low toxicity to healthy cells .

Tyrosinase Inhibition Research

In another study investigating tyrosinase inhibitors for skin disorders, several piperazine-based compounds were synthesized and evaluated. The results indicated that certain derivatives effectively inhibited the enzyme at micromolar concentrations, supporting their potential use in cosmetic formulations aimed at reducing hyperpigmentation .

Q & A

Basic: What synthetic strategies are employed for 1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Piperazine Ring Formation : Base-catalyzed condensation of ethylenediamine with dihaloalkanes or coupling with pre-functionalized intermediates .
  • Functionalization : Sequential introduction of the 4-fluorophenyl and 3,4,5-trimethoxybenzoyl groups via nucleophilic substitution or coupling reactions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.1–7.3 ppm, trimethoxybenzoyl methyl groups at δ 3.8–3.9 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., molecular ion peak at m/z 360.42 for C₂₀H₂₅FN₂O₃) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles in crystalline forms .

Advanced: How do researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

Answer:
Contradictions are addressed through:

  • Dose-Response Studies : Establishing therapeutic indices (e.g., comparing IC₅₀ values for antiviral activity with LD₅₀ in rodent models) .
  • Metabolic Profiling : LC-MS/MS analysis to identify toxic metabolites (e.g., oxidative byproducts from hepatic microsomes) .
  • Structural Optimization : Modifying the trimethoxybenzoyl group to reduce off-target effects while retaining antiviral activity .

Advanced: What methodologies are used to study the compound’s anti-SARS-CoV-2 mechanism?

Answer:
Mechanistic studies include:

  • Viral Replication Assays : Quantifying viral RNA load in Vero E6 cells via RT-qPCR post-treatment .
  • Protease Inhibition Assays : Testing inhibition of SARS-CoV-2 3CLpro using fluorogenic substrates .
  • Molecular Dynamics Simulations : Modeling interactions between the compound’s fluorophenyl group and viral protease active sites .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:
Quantification methods include:

  • HPLC-UV : Using C18 columns with acetonitrile/water gradients (detection at λ = 254 nm) .
  • LC-MS/MS : MRM mode with deuterated internal standards for precision (LOQ: 1 ng/mL in plasma) .

Advanced: How can the pharmacokinetic profile be optimized for CNS-targeted applications?

Answer:
Optimization strategies involve:

  • LogP Adjustments : Introducing polar groups (e.g., hydroxyl or amine) to reduce LogP from 2.13 to <1.5, enhancing blood-brain barrier permeability .
  • Prodrug Design : Masking the trimethoxybenzoyl group with ester linkages to improve solubility and systemic absorption .
  • In Vivo PK Studies : Measuring half-life (t₁/₂) and AUC in rodent models after oral/intravenous administration .

Advanced: What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Answer:
Key SAR findings:

  • Fluorophenyl Group : Essential for target binding; replacing fluorine with chlorine reduces antiviral activity by 70% .
  • Trimethoxybenzoyl Moiety : Methoxy groups at 3,4,5 positions enhance solubility and π-π stacking with viral proteases .
  • Piperazine Flexibility : Rigidifying the piperazine ring (e.g., via sp³-hybridized carbons) improves metabolic stability .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
  • Waste Disposal : Incineration for toxic byproducts (e.g., NOₓ, SOₓ emissions during decomposition) .

Advanced: How is resistance to this compound characterized in viral strains?

Answer:
Resistance studies involve:

  • Serial Passage Experiments : Culturing SARS-CoV-2 in increasing compound concentrations to identify mutations .
  • Genomic Sequencing : Detecting mutations in viral protease (e.g., Mpro E166V) linked to reduced binding affinity .

Advanced: What in silico tools predict the compound’s off-target interactions?

Answer:
Computational approaches include:

  • Docking Simulations : AutoDock Vina to screen against human kinases (e.g., EGFR, JAK2) .
  • Pharmacophore Modeling : Identifying shared motifs with known adrenergic receptor ligands to predict α2-antagonism .

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